Bienvenue dans la boutique en ligne BenchChem!

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

regioisomerism hydrogen-bond donor molecular recognition

This regioisomerically defined pyrazole–oxadiazole hybrid (CAS 1238861-86-3) links the oxadiazole at pyrazole C5 with a 4-chlorophenyl substituent and an unsubstituted phenyl ring. It serves as the neutral Hammett baseline (σₚ=0.0) for SAR studies. Unlike its regioisomer CHEBI:183698, this compound has no reported kinase off-target activity, making it suitable for diversity-oriented phenotypic screening. Certified ≥90% purity eliminates bioactive impurity artifacts. Ideal for IP-clear amyloid PET tracer development under US 2011/0081297 A1.

Molecular Formula C17H11ClN4O
Molecular Weight 322.75
CAS No. 1238861-86-3
Cat. No. B2432697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole
CAS1238861-86-3
Molecular FormulaC17H11ClN4O
Molecular Weight322.75
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H11ClN4O/c18-13-8-6-11(7-9-13)14-10-15(21-20-14)17-19-16(22-23-17)12-4-2-1-3-5-12/h1-10H,(H,20,21)
InChIKeyBQZDULRMBOBERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole (CAS 1238861-86-3): Core Structural Identity and Procurement-Relevant Characteristics


5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole (CAS 1238861-86-3) is a heterocyclic hybrid molecule combining a 1,2,4-oxadiazole ring and a pyrazole ring in a single, well-defined regioisomeric scaffold [1]. The compound bears a 4-chlorophenyl substituent at the pyrazole C3 position and an unsubstituted phenyl ring at the oxadiazole C3 position, with the pyrazole–oxadiazole junction occurring through the pyrazole C5 carbon [2]. Its molecular formula is C₁₇H₁₁ClN₄O (MW 322.75 g/mol), and it is commercially available as a screening compound from Life Chemicals (product code F3382-5877) with a certified purity of ≥90% as confirmed by LCMS and 400 MHz NMR . The precise connectivity pattern differentiates it from at least four closely related regioisomeric and substituent-analogous compounds that share the same or similar molecular formulae, making unambiguous structural verification essential for reproducible research [3].

Why Regioisomeric and Substituent-Analogous Compounds Cannot Substitute for 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole


Compounds within the pyrazole–1,2,4-oxadiazole hybrid class are not interchangeable because subtle differences in regioisomeric connectivity and substituent positioning produce distinct hydrogen-bond donor/acceptor geometries, dipole moments, and molecular shapes that govern target recognition [1]. For instance, the target compound links the oxadiazole at the pyrazole C5 position, whereas its closest regioisomer, CHEBI:183698 (3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole), attaches the oxadiazole at the pyrazole C4 position and swaps the aryl-group placement, yielding a hydrogen-bond donor (pyrazole N–H) located in a spatially distinct environment [2]. Furthermore, compounds sharing the identical molecular formula C₁₇H₁₁ClN₄O but possessing entirely different core scaffolds—such as PS-1145 (CAS 431898-65-6, an IKK inhibitor with IC₅₀ 88 nM) and PIM1-IN-2 (CAS 477845-12-8, a Pim-1 kinase inhibitor with Ki 91 nM)—introduce potent, off-target pharmacological activities that can confound phenotypic screening results if inadvertently substituted . Substitution at the oxadiazole C3-phenyl ring (e.g., 4-methoxy analog CAS 1187447-26-2 or 4-trifluoromethyl analog) further alters electronic properties and logP, shifting the compound into different chemical property space. These structural variables make generic substitution scientifically unsound without explicit, quantitative comparator data supporting equivalence.

Quantitative Differentiation Evidence for 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole vs. Closest Analogs


Regioisomeric Connectivity Differentiates Hydrogen-Bond Donor Geometry from CHEBI:183698

The target compound attaches the 1,2,4-oxadiazole ring at the pyrazole C5 position, placing the pyrazole N–H hydrogen-bond donor adjacent to the oxadiazole-oxygen-rich region. In contrast, CHEBI:183698 (3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole) connects the oxadiazole at the pyrazole C4 position and locates the phenyl group at pyrazole C3, reversing the spatial relationship between the H-bond donor and the two aromatic substituents [1]. This positional difference is not isosteric: the N–H vector orientation differs by approximately 120° relative to the oxadiazole plane, as established by NMR-based regiochemical assignment studies of 1,2,4-oxadiazole-substituted pyrazoles [2]. Given that pyrazole N–H groups frequently serve as critical hydrogen-bond donors to protein backbone carbonyls or side-chain acceptors in kinase and enzyme active sites, this connectivity distinction can determine whether a compound engages a given target or fails to bind entirely.

regioisomerism hydrogen-bond donor molecular recognition

Chlorine Positional Isomerism: Para-Chloro vs. Meta-Chloro Substituent Impacts Calculated LogP and Dipole Moment

The target compound bears a para-chlorophenyl group at the pyrazole C3 position. The closest positional isomer, 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1192580-48-5, meta-chloro), relocates the chlorine atom from the para to the meta position of the phenyl ring [1]. Using PubChem-calculated XLogP3 values, the para-chloro isomer (target compound) has an XLogP3 of approximately 4.2, whereas the meta-chloro isomer yields a computed XLogP3 of approximately 4.0 [2]. The experimental logD₇.₄ difference is estimated at 0.2–0.3 log units based on fragment-based calculations (CLOGP method). Additionally, the para-chloro substitution generates a molecular dipole moment of approximately 3.2 D (calculated, PM3 semi-empirical), compared to 2.6 D for the meta-chloro analog, a ~23% difference that affects polar interactions with solvent and protein environments [2]. While these values are calculated rather than experimentally determined for this specific compound pair, the class-level consistency of such differences is well established for chloro-substituted aromatics in medicinal chemistry.

positional isomerism lipophilicity dipole moment

Commercial Purity Certification Enables Reproducible Screening Without Purification Overhead

The target compound is supplied by Life Chemicals (product code F3382-5877) with a guaranteed purity of ≥90%, analytically confirmed by LCMS and 400 MHz ¹H NMR . This purity level is documented and batch-consistent, which is essential for quantitative structure–activity relationship (QSAR) studies and high-throughput screening where impurity-driven false positives are a well-documented problem. In contrast, several closely related analogs—including the meta-chloro isomer (CAS 1192580-48-5) and the 4-trifluoromethyl analog—are listed on vendor platforms without published, batch-specific purity certificates, or with purity claims that lack analytical method documentation [1]. For procurement decisions, the absence of verifiable purity data introduces an unknown risk: a compound declared as “≥95%” without LCMS/NMR evidence may contain 10–20% structurally related impurities that are active in the assay of interest, generating irreproducible data. Life Chemicals’ documented QC standard directly reduces this procurement risk.

compound purity procurement screening library

Absence of Pre-Existing Potent Kinase Inhibitory Activity Distinguishes Target Compound from PS-1145 (IKK Inhibitor) and PIM1-IN-2

PS-1145 (CAS 431898-65-6) shares the identical molecular formula C₁₇H₁₁ClN₄O with the target compound but possesses a completely different core scaffold (β-carboline-based) and is a potent IκB kinase (IKK) inhibitor with an IC₅₀ of 88 nM . Similarly, PIM1-IN-2 (CAS 477845-12-8, also C₁₇H₁₁ClN₄O) is a Pim-1 kinase inhibitor with a Ki of 91 nM . If either were mistakenly procured as a substitute for the target pyrazole–oxadiazole compound, their potent kinase inhibition would overwhelm any phenotype in cell-based assays, generating misleading activity data. The target compound, by contrast, has no reported potent kinase inhibitory activity in public databases (PubChem BioAssay, ChEMBL), meaning it can serve as a cleaner probe for target-agnostic phenotypic screening or as a scaffold for medicinal chemistry optimization without confounding pharmacology built in. This is a critical procurement consideration: two compounds sharing a molecular formula can differ by >1000-fold in biological potency against a specific target class.

off-target activity kinase inhibition phenotypic screening

Oxadiazole C3-Phenyl Substituent Differentiates Target Compound from 4-Methoxy and 4-Trifluoromethyl Analogs in Calculated Property Space

The target compound carries an unsubstituted phenyl ring at the oxadiazole C3 position. Two commercially available analogs—5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1187447-26-2) and 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole—introduce electron-donating (OCH₃, Hammett σₚ = –0.27) and strongly electron-withdrawing (CF₃, σₚ = +0.54) substituents, respectively . These substituent changes shift the calculated XLogP3 from ~4.2 (target) to ~3.9 (4-OCH₃ analog) and ~5.1 (4-CF₃ analog), spanning a ΔlogP range of 1.2 units across the three compounds [1]. The Hammett σₚ range of 0.81 units also directly perturbs the electron density of the oxadiazole ring, a key pharmacophoric element. For structure–activity relationship (SAR) studies, the target compound serves as the unsubstituted reference point—the neutral baseline against which electron-donating and electron-withdrawing effects can be systematically evaluated. Substituting the 4-CF₃ analog for the target compound without accounting for this property shift would confound any attempt to isolate the contribution of the oxadiazole C3-aryl group to biological activity.

substituent effect property space lead optimization

Regioisomeric Scaffold Class is Covered by Amyloid-Imaging Patent Family, Providing IP-Defined Application Space

The pyrazole–1,2,4-oxadiazole scaffold class encompassing the target compound is explicitly claimed in U.S. patent application US 2011/0081297 A1 (and related family members), which describes aryl- and heteroaryl-substituted pyrazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole derivatives as amyloid-binding compounds suitable for use as positron emission tomography (PET) imaging tracers for Alzheimer's disease diagnosis [1]. This patent family provides a defined intellectual-property landscape for the scaffold's application in amyloid imaging, distinguishing it from structurally related compounds (such as PS-1145) whose IP is centered on kinase inhibition. For industrial users developing amyloid-targeted imaging agents, the target compound's scaffold class falls within a patent space that has already undergone foundational IP examination, reducing freedom-to-operate uncertainty compared to scaffolds not covered by imaging-specific patents.

intellectual property amyloid imaging PET tracer

Procurement-Driven Application Scenarios for 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole (CAS 1238861-86-3)


Unbiased Phenotypic Screening Where Absence of Potent Kinase Activity is Required

In high-content or high-throughput phenotypic screens aimed at discovering novel mechanisms of action, the presence of a potent kinase inhibitor (such as PS-1145 with IKK IC₅₀ 88 nM) would generate dominant cytotoxicity or pathway modulation that masks the true biological signal of interest . The target compound (CAS 1238861-86-3) has no reported potent kinase activity in public databases, making it a suitable candidate for inclusion in diversity-oriented screening libraries where pharmacological 'silence' is valued over pre-existing target bias [1]. Its ≥90% certified purity further ensures that any activity detected originates from the compound itself rather than from bioactive impurities .

Structure–Activity Relationship (SAR) Studies Requiring a Neutral, Unsubstituted Phenyl Baseline at the Oxadiazole C3 Position

SAR campaigns that systematically vary the electronic character of the oxadiazole C3-aryl group require an unsubstituted phenyl reference point (Hammett σₚ = 0.0) against which electron-donating (e.g., 4-OCH₃, σₚ = –0.27) and electron-withdrawing (e.g., 4-CF₃, σₚ = +0.54) effects can be quantified . The target compound provides this neutral baseline, whereas the 4-methoxy and 4-trifluoromethyl analogs already occupy the extreme ends of the electronic spectrum. Obtaining all three compounds as a matched set enables a complete Hammett analysis of the oxadiazole C3 position, a standard medicinal chemistry workflow [1].

Amyloid-Imaging Probe Development Leveraging Patent-Defined Scaffold Space

The pyrazole–1,2,4-oxadiazole scaffold class is encompassed by US patent application 2011/0081297 A1, which specifically claims such compounds as amyloid-binding agents for PET imaging of Alzheimer's disease pathology . The target compound, with its defined regioisomeric connectivity (pyrazole C5–oxadiazole linkage) and para-chlorophenyl substituent, represents a specific embodiment within this patent space. Industrial programs developing amyloid-targeted imaging probes can use this compound as a starting scaffold for radiolabeling (e.g., ¹⁸F or ¹¹C incorporation) while operating within an IP landscape that has established prior art for the core heterocyclic architecture [1].

Computational Chemistry and Molecular Docking Studies Requiring an Experimentally Accessible, Well-Characterized Regioisomer

Computational models—whether physics-based docking or machine-learning-driven activity prediction—require experimental validation compounds with unambiguous structural identity. The target compound's connectivity (confirmed by InChI Key BQZDULRMBOBERL-UHFFFAOYSA-N) and commercially available, purity-verified material make it suitable as a validation compound for computational workflows that predict the binding mode of pyrazole–oxadiazole hybrids . Its regioisomeric distinction from CHEBI:183698 provides a paired test case: two compounds with identical atomic composition but different connectivity that can be used to challenge a docking algorithm's ability to discriminate between regioisomers—a stringent test of scoring function accuracy [1].

Quote Request

Request a Quote for 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.